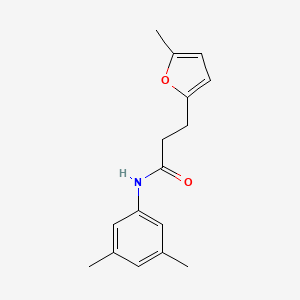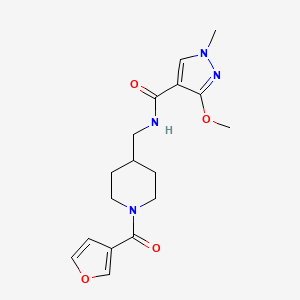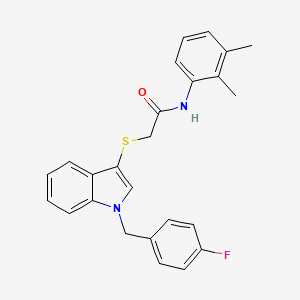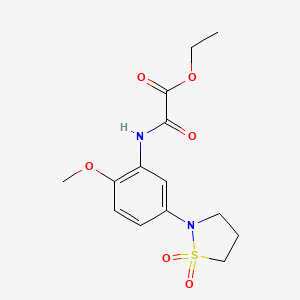
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide, also known as DMFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DMFP is a synthetic compound that is produced through a specific synthesis method, which will be discussed in This paper will also explore the scientific research applications of DMFP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
- 3,4-Diphenyl-1H-pyrazole-1-propanamine Antidepressants : A study described a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which were identified as potential antidepressants with reduced side effects. These compounds were synthesized using Michael addition and showed potency equivalent to imipramine, a standard antidepressant, in animal assays (Bailey et al., 1985).
Photoreactions in Organic Chemistry
- Photoreactions of N,N-dimethylpyruvamide : A study investigated the photoreactions of N,N-dimethylpyruvamide in different alcohols, producing various products through photoreactions. This research can provide insights into similar reactions that N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide might undergo (Shima et al., 1984).
Molecular Structure and Networking
- Structures of Extended Networks of Transition-Metal Ions : Research on the structural characterization of complexes involving similar compounds can inform the potential structural applications of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide. These studies reveal the impact of methyl substituents on the resulting network structures (Armentano et al., 2006).
Neurokinin-1 Receptor Antagonist
- Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : A study developed an orally active, water-soluble neurokinin-1 receptor antagonist. The findings from this research could provide a framework for developing similar receptor antagonists using N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide (Harrison et al., 2001).
Palladium(II) Chloride Complexes
- Complexes with Palladium(II) Chloride : Research on palladium(II) chloride complexes with similar ligands can shed light on the potential of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide to form similar complexes. These complexes have implications in catalysis and material science (Palombo et al., 2019).
Agricultural Applications
- Propanil Plus Methyl Parathion on Rice : This study on the effects of propanil on rice yields insights into the potential agricultural applications of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide, particularly in herbicidal formulations (Wills & Street, 1988).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-8-12(2)10-14(9-11)17-16(18)7-6-15-5-4-13(3)19-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIMMAALTFIADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328645 |
Source


|
| Record name | N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
CAS RN |
878683-23-9 |
Source


|
| Record name | N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2935516.png)





![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide](/img/structure/B2935531.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid](/img/structure/B2935532.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)
